molecular formula C11H12N6 B14887934 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile

3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B14887934
M. Wt: 228.25 g/mol
InChI Key: LJFINUIWAJMKBR-UHFFFAOYSA-N
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Description

3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step procedures. One common method includes the reaction of pyrazine-2-carbonitrile with piperazine derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both cyanomethyl and piperazine moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

3-[4-(cyanomethyl)piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C11H12N6/c12-1-4-16-5-7-17(8-6-16)11-10(9-13)14-2-3-15-11/h2-3H,4-8H2

InChI Key

LJFINUIWAJMKBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=NC=CN=C2C#N

Origin of Product

United States

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